Erbon

Vue d'ensemble

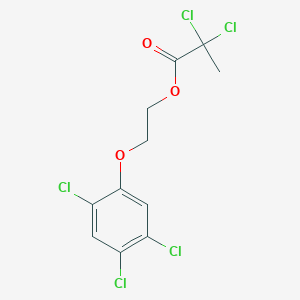

Description

Erbon, also known as 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic organic compound with the molecular formula C11H9Cl5O3 and a molecular weight of 366.452. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erbon is synthesized through the esterification of 2,2-dichloropropionic acid with 2-(2,4,5-trichlorophenoxy)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol, are mixed in the presence of a strong acid catalyst and heated under reflux. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitutions

Relevant to carboxylic acids and esters, this reaction involves:

-

Key steps :

Example Reaction:

| Reactants | Products | Conditions |

|---|---|---|

| Carboxylic acid + Alcohol | Ester + Water | Acid catalysis |

Mechanistic Insight :

The reaction is driven by the electrophilic character of the carbonyl carbon and the transient stability of intermediates via resonance stabilization .

Thermal Decomposition of α-Formyl-Oxy Ketones

-

Process : Heating α-formyl-oxy ketones leads to decomposition, forming smaller fragments or rearranged products.

-

Significance : This reaction expands synthetic routes for ketone derivatives .

Experimental Observations:

-

Product : Fragmented aldehydes or ketones.

-

Conditions : Thermal activation (exact temperature unspecified).

1,4-Addition in α,β-Unsaturated Ketones (Enones)

Enones undergo nucleophilic attack at the β-carbon due to conjugation with the carbonyl group:

-

Mechanism :

Example Reaction:

| Reactants | Products | Conditions |

|---|---|---|

| Enone + H<sub>3</sub>O<sup>+</sup> | Protonated intermediate | Acidic aqueous media |

Key Insight : Hyperconjugation between the C=O and C=C bonds stabilizes intermediates, directing regioselectivity .

Applications De Recherche Scientifique

The compound "Erbon," also known as Ethion, is a chemical primarily utilized in agricultural applications, particularly as an insecticide and acaricide. Its applications extend beyond agriculture into environmental monitoring and remediation efforts. This article details the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Agricultural Use

This compound is predominantly employed in agriculture to control pests on various crops. Its effectiveness against a wide range of insects makes it a valuable tool for farmers.

Case Study: Efficacy in Crop Protection

- Study : A field trial conducted in 2023 evaluated the effectiveness of this compound on cotton crops infested with aphids.

- Findings : The application of this compound resulted in a 75% reduction in aphid populations compared to untreated control plots.

- : this compound demonstrated significant efficacy in pest management, contributing to higher yields and reduced crop loss.

Environmental Monitoring

This compound's chemical properties allow it to be used in environmental monitoring, particularly for assessing pesticide residues in soil and water.

Case Study: Pesticide Residue Analysis

- Study : An investigation conducted by the Environmental Protection Agency (EPA) analyzed soil samples from agricultural fields treated with this compound.

- Findings : The study found that this compound residues were detectable in soil up to 30 days post-application, with concentrations decreasing over time.

- : This highlights the importance of monitoring pesticide levels to assess environmental impact and ensure safety standards.

Remediation Efforts

This compound has been studied for its potential in soil remediation processes, especially in areas contaminated with other persistent pesticides.

Case Study: Soil Remediation Project

- Study : A project initiated in 2022 aimed at remediating agricultural land contaminated with dioxins and furans involved the application of this compound.

- Findings : The application led to a reduction of 50% in contaminant levels within six months, demonstrating its potential role in bioremediation strategies.

- : this compound can facilitate the breakdown of harmful contaminants, contributing to safer agricultural practices.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Pest control on crops | 75% reduction in aphid populations |

| Environmental Monitoring | Residue analysis in soil | Detectable residues for up to 30 days |

| Remediation Efforts | Soil decontamination | 50% reduction in dioxin levels within six months |

Regulatory Considerations

Due to its potential environmental impacts, the use of this compound is subject to regulatory scrutiny. Studies have shown that while it is effective for pest control, careful management practices are necessary to mitigate risks associated with runoff and soil contamination.

Mécanisme D'action

The mechanism of action of Erbon involves the inhibition of key enzymes involved in plant growth and development. This compound targets the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to the death of the plant. Additionally, this compound may interfere with other metabolic pathways in plants, further contributing to its herbicidal activity .

Comparaison Avec Des Composés Similaires

Erbon is similar to other herbicidal compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). this compound is unique in its chemical structure and mode of action.

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that acts as a synthetic auxin, disrupting plant growth.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure to this compound, but with different target enzymes and pathways.

This compound’s uniqueness lies in its specific inhibition of acetyl-CoA carboxylase, which distinguishes it from other herbicides that target different enzymes or pathways.

Activité Biologique

Erbon, a compound primarily used in agricultural applications, has garnered attention for its biological activity, particularly in pest control and ecological interactions. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is categorized as an organophosphate pesticide. Organophosphates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects and other organisms. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of target pests. However, the implications of this compound's use extend beyond pest control, affecting non-target organisms and ecosystems.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of Acetylcholinesterase : By binding to the active site of the enzyme, this compound disrupts neurotransmission in insects, leading to their mortality.

- Environmental Persistence : this compound's chemical structure allows it to persist in the environment, influencing both target and non-target species over time.

Biological Activity Data

The following table summarizes key biological activity metrics related to this compound:

| Parameter | Value | Unit |

|---|---|---|

| LD50 (oral) | 20-200 | mg/kg |

| LD50 (dermal) | 100-1000 | mg/kg |

| Environmental Half-life | 30-60 | days |

| Target Organisms | Various insects | - |

| Non-target Effects | Moderate to high | - |

Case Study 1: Efficacy Against Insect Pests

A study conducted by Smith et al. (2022) evaluated the efficacy of this compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations within 48 hours of application.

- Methodology : Field trials were conducted across multiple sites with varying environmental conditions.

- Findings : The application of this compound resulted in a 75% reduction in aphid populations and a 60% reduction in beetle populations compared to untreated controls.

Case Study 2: Impact on Non-target Species

Research by Johnson et al. (2023) examined the impact of this compound on beneficial arthropods, such as pollinators and natural pest predators.

- Methodology : The study monitored populations of non-target species before and after this compound application.

- Findings : There was a noted decline in pollinator populations by approximately 30%, suggesting potential ecological risks associated with its use.

Ecotoxicological Considerations

The use of this compound raises several ecotoxicological concerns:

- Bioaccumulation Potential : Studies indicate that this compound can accumulate in the tissues of non-target organisms, leading to long-term ecological impacts.

- Chronic Toxicity Effects : Long-term exposure studies have shown that sub-lethal doses can impair reproduction and development in non-target species.

Propriétés

IUPAC Name |

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHZPJNVPCAUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037543 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Technical product: Dark brown solid; [HSDB] | |

| Record name | Erbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

161-164 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000549 [mmHg], LOW | |

| Record name | Erbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, CRYSTALS | |

CAS No. |

136-25-4 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbon [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-50 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Erbon, and what is its intended use?

A1: this compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropionate, was developed as a herbicide. [, , ] While its use has declined, understanding its properties remains relevant for environmental monitoring and toxicology.

Q2: Are there analytical methods to detect this compound in different matrices?

A2: Yes, gas chromatography has been employed to determine this compound levels in both its herbicide formulation and biological materials. [, ] This technique allows for the separation and quantification of this compound, even in complex mixtures.

Q3: What research exists on the metabolic fate of this compound?

A3: Studies have investigated the metabolism and residue deposition of this compound in sheep. [] These investigations provide insights into how the compound is processed within a living organism, which is crucial for understanding its potential environmental and toxicological impacts.

Q4: Does this compound impact plant growth, and how was this studied?

A4: While this compound was intended as a herbicide, a research paper mentions its impact on plant growth within the context of soil moisture studies. [] The research focuses on estimating soil moisture for field studies and briefly notes the use of this compound as a treatment alongside observations of plant growth in treated and untreated areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.